molecular formula C38H60O11 B1683299 WF 11605 CAS No. 127475-47-2

WF 11605

Cat. No.: B1683299
CAS No.: 127475-47-2
M. Wt: 692.9 g/mol
InChI Key: FBAPXRMZLULGNA-LEAUMUBASA-N
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Preparation Methods

WF-11605 is synthesized through the fermentation of a specific fungal strain, Agonomycetes strain F-11605. The process involves culturing the microorganism in an aqueous nutrient medium under aerobic conditions. The compound is then isolated and purified through a series of extraction and chromatographic techniques .

Chemical Reactions Analysis

WF-11605 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WF-11605 has a wide range of scientific research applications:

Mechanism of Action

WF-11605 exerts its effects by specifically antagonizing leukotriene B4 receptors. Leukotriene B4 is a potent inflammatory mediator that plays a crucial role in the chemotaxis of immune cells. By blocking these receptors, WF-11605 inhibits the chemotactic response of polymorphonuclear leukocytes, thereby reducing inflammation. The molecular targets involved include leukotriene B4 receptors and associated signaling pathways .

Comparison with Similar Compounds

WF-11605 is unique in its specific antagonism of leukotriene B4. Similar compounds include:

    Montelukast: Another leukotriene receptor antagonist, but it primarily targets leukotriene D4 receptors.

    Zafirlukast: Similar to montelukast, it targets leukotriene D4 receptors.

    Pranlukast: Also a leukotriene receptor antagonist with a focus on leukotriene D4.

WF-11605 stands out due to its specificity for leukotriene B4, making it particularly useful in research focused on this specific pathway .

Properties

CAS No.

127475-47-2

Molecular Formula

C38H60O11

Molecular Weight

692.9 g/mol

IUPAC Name

(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid

InChI

InChI=1S/C38H60O11/c1-18(2)19(3)38(10)26(41)16-37(9)22-11-12-25-34(5,6)31(49-33-29(44)28(43)27(42)24(17-39)48-33)23(47-20(4)40)15-35(25,7)21(22)13-14-36(37,8)30(38)32(45)46/h18-19,23-25,27-31,33,39,42-44H,11-17H2,1-10H3,(H,45,46)/t19?,23-,24-,25+,27-,28+,29-,30-,31+,33+,35-,36+,37-,38+/m1/s1

InChI Key

FBAPXRMZLULGNA-LEAUMUBASA-N

SMILES

CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C

Isomeric SMILES

CC(C)C(C)[C@@]1([C@@H]([C@@]2(CCC3=C([C@]2(CC1=O)C)CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C

Canonical SMILES

CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid
WF 11605
WF-11605
WF11605

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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